N-(4-Chlorophenyl)-1-methyl-6-oxo-2-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-YL)ethyl]sulfanyl}-1,6-dihydropyrimidine-5-carboxamide
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Overview
Description
N-(4-Chlorophenyl)-1-methyl-6-oxo-2-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-YL)ethyl]sulfanyl}-1,6-dihydropyrimidine-5-carboxamide is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by its unique structure, which includes a chlorophenyl group, a tetrahydroquinoline moiety, and a dihydropyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chlorophenyl)-1-methyl-6-oxo-2-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-YL)ethyl]sulfanyl}-1,6-dihydropyrimidine-5-carboxamide typically involves multi-step reactions. One common method includes the condensation of 4-chlorobenzaldehyde with ethyl acetoacetate and urea in the presence of a base to form the dihydropyrimidine core . This intermediate is then reacted with 1,2,3,4-tetrahydroquinoline-1-yl acetic acid under specific conditions to introduce the tetrahydroquinoline moiety .
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced purification techniques such as recrystallization, and the employment of catalysts to enhance reaction rates .
Chemical Reactions Analysis
Types of Reactions
N-(4-Chlorophenyl)-1-methyl-6-oxo-2-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-YL)ethyl]sulfanyl}-1,6-dihydropyrimidine-5-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and alkoxides.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, secondary alcohols, and various substituted derivatives depending on the nucleophile used .
Scientific Research Applications
Medicinal Chemistry: It has shown promise as a neuroprotective and anti-inflammatory agent.
Materials Science:
Mechanism of Action
The mechanism of action of N-(4-Chlorophenyl)-1-methyl-6-oxo-2-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-YL)ethyl]sulfanyl}-1,6-dihydropyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through the inhibition of key enzymes and receptors involved in inflammatory and neurodegenerative processes . The compound may also modulate oxidative stress pathways, thereby providing neuroprotection .
Comparison with Similar Compounds
Similar Compounds
- **N-(4-Chlorophenyl)-2-{(2E)-2-[(2-oxo-1,2-dihydroquinolin-3-yl)methylene]hydrazino}acetamide
- **N-(4-Chlorophenyl)-2-{(2E)-2-[(2-oxo-1,2-dihydroquinolin-3-yl)methylene]hydrazino}benzamide
Uniqueness
Compared to similar compounds, N-(4-Chlorophenyl)-1-methyl-6-oxo-2-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-YL)ethyl]sulfanyl}-1,6-dihydropyrimidine-5-carboxamide stands out due to its unique combination of a dihydropyrimidine ring and a tetrahydroquinoline moiety.
Properties
Molecular Formula |
C23H21ClN4O3S |
---|---|
Molecular Weight |
469.0 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1-methyl-6-oxopyrimidine-5-carboxamide |
InChI |
InChI=1S/C23H21ClN4O3S/c1-27-22(31)18(21(30)26-17-10-8-16(24)9-11-17)13-25-23(27)32-14-20(29)28-12-4-6-15-5-2-3-7-19(15)28/h2-3,5,7-11,13H,4,6,12,14H2,1H3,(H,26,30) |
InChI Key |
IRERULQXUABTDQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C(=CN=C1SCC(=O)N2CCCC3=CC=CC=C32)C(=O)NC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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